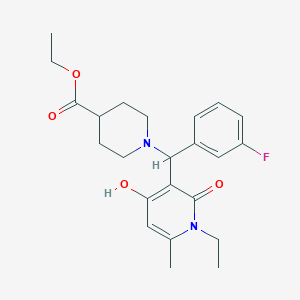

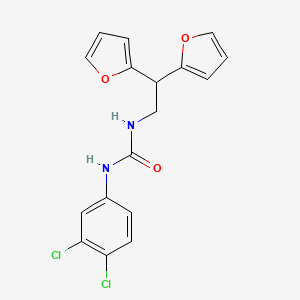

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid, also known as QL-IX-55, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. This compound belongs to the family of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Synthetic Chemotherapeutic Agents

One study focused on the synthesis of 3-substituted thiazoloquinoline derivatives, aiming to discover more active antimicrobial compounds. The researchers synthesized compounds with stronger activities against gram-negative and gram-positive bacteria in vitro compared to nalidixic acid, highlighting the potential of such compounds in addressing microbial resistance. This research suggests the value of thiazoloquinoline derivatives in developing new antimicrobial drugs (Kadoya, Suzuki, Takamura, & Dohmori, 1976).

Antiallergy Agents

Another research avenue explored the antiallergic activities of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids and their derivatives. Through evaluation in the rat passive cutaneous anaphylaxis (PCA) test, compounds with specific substituents showed high potency, suggesting a promising direction for the development of new antiallergy medications (LeMahieu, Carson, Nason, Parrish, Welton, Baruth, & Yaremko, 1983).

Sensing Biological Zn(II)

The compound's derivatives have been utilized in creating fluorescein-based dyes for sensing biological Zn(II). These dyes, due to their low background fluorescence and high emissivity Zn(II) complexes, offer significant improvements in specificity and dynamic range for Zn(II) detection, providing tools for biological and medical research (Nolan, Jaworski, Okamoto, Hayashi, Sheng, & Lippard, 2005).

Corrosion Inhibition

Research has also been conducted on quinolinylmethylene derivatives as corrosion inhibitors for mild steel in acidic solutions. The findings demonstrated these compounds' effectiveness in reducing corrosion, offering insights into their potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).

Quality Control of Pharmaceuticals

Another study highlighted the use of analytical methods for quality control among derivatives of 4-oxoquinoline-3-propanoic acids, showing the importance of these compounds in ensuring the safety and efficacy of pharmaceutical products. This research points to the critical role of such derivatives in the pharmaceutical industry, particularly in the development and quality assurance of antimicrobial drugs (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016).

Propiedades

IUPAC Name |

3-[(5Z)-4-oxo-5-(quinolin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S2/c19-14(20)5-7-18-15(21)13(23-16(18)22)9-10-3-4-12-11(8-10)2-1-6-17-12/h1-4,6,8-9H,5,7H2,(H,19,20)/b13-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYRHQJYFFIZAW-LCYFTJDESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-oxo-5-(quinolin-6-ylmethylene)-2-thioxothiazolidin-3-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677053.png)

![Ethyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2677054.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2677056.png)

![3-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2677060.png)

![1-[4-(2-Benzyl-2-methylpyrrolidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677064.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/no-structure.png)

![2-(2,4-difluorophenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2677073.png)